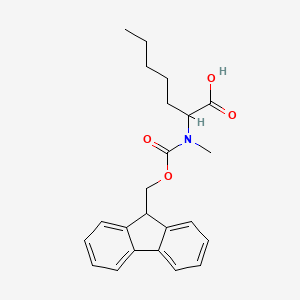
4'-Methyl-D3-acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-D3-acetophenone typically involves the deuteration of 4-methylacetophenone. One common method is the reaction of 4-methylacetophenone with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of 4’-Methyl-D3-acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-D3-acetophenone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
4’-Methyl-D3-acetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Methyl-D3-acetophenone is primarily related to its role as a deuterated analog. The presence of deuterium atoms affects the compound’s chemical and physical properties, such as bond strength and reaction kinetics. This makes it a valuable tool in studying reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the study .
Comparison with Similar Compounds
4’-Methyl-D3-acetophenone can be compared with other similar compounds such as:
4-Methylacetophenone: The non-deuterated analog, which is commonly used in organic synthesis and as a fragrance ingredient.
Acetophenone: The parent compound, widely used in the synthesis of various organic compounds and as a flavoring agent.
4-Ethylacetophenone: A similar compound with an ethyl group instead of a methyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The uniqueness of 4’-Methyl-D3-acetophenone lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic research. The deuterium atoms enhance the stability and alter the reaction kinetics, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C9H10O |
|---|---|
Molecular Weight |
137.19 g/mol |
IUPAC Name |
1-[4-(trideuteriomethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3 |
InChI Key |
GNKZMNRKLCTJAY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)
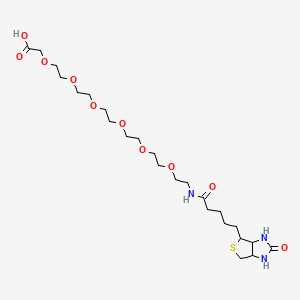
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
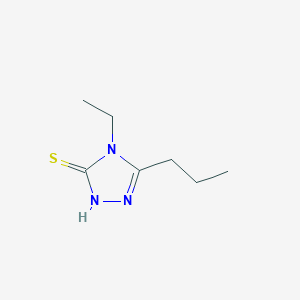
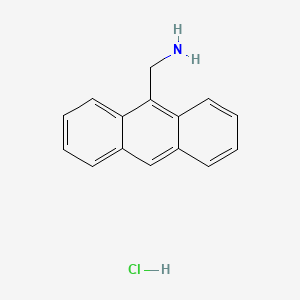

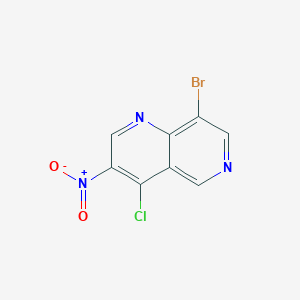
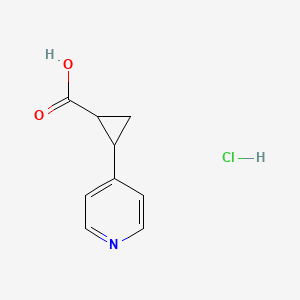
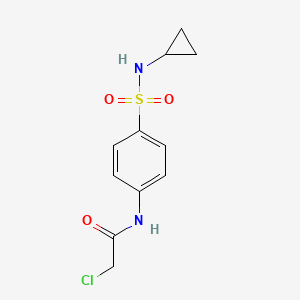

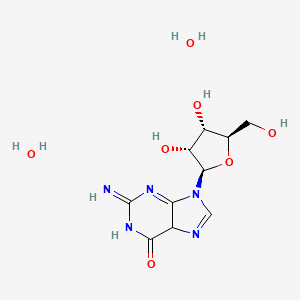
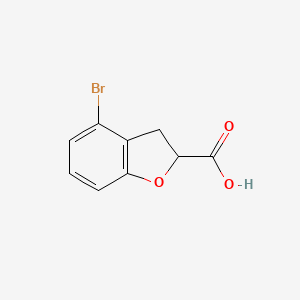
![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
